2-Methylamino-1-phenylbutane
Overview
Description
2-Methylamino-1-phenylbutane is an organic compound that belongs to the class of amphetamines and derivatives. It is structurally related to methamphetamine and is known for its stimulant properties. The compound has a molecular formula of C11H17N and a molecular weight of 163.26 g/mol. It is also referred to as N-Methyl-1-phenyl-2-butanamine.
Mechanism of Action
Target of Action
2-Methylamino-1-phenylbutane, also known as methyl(1-phenylbutan-2-yl)amine, belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Mode of Action
It is a methamphetamine analog with structural similarity to 2-ethylamino-1-phenylbutane , suggesting it may have similar interactions with its targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
As a methamphetamine analog, it may potentially have stimulant effects
Action Environment
Factors such as pH, temperature, and presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-1-phenylbutane typically involves the alkylation of phenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of reducing agents such as lithium aluminum hydride to facilitate the reduction of intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-1-phenylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Methylamino-1-phenylbutane has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamines and their derivatives.
Biology: Investigated for its effects on biological systems, particularly its stimulant properties.
Medicine: Studied for potential therapeutic applications, although its use is limited due to its stimulant nature.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Structurally similar but with a different substitution pattern.
Amphetamine: Lacks the methyl group present in 2-Methylamino-1-phenylbutane.
2-Ethylamino-1-phenylbutane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the methyl group enhances its stimulant effects compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-1-phenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-11(12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNVUALDGIKEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84952-60-3 | |
Record name | 2-Methylamino-1-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLAMINO-1-PHENYLBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTM6NOX2CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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